N-Methylmorpholine hydrochloride

Catalog No.
S613953
CAS No.
3651-67-0
M.F
C5H12ClNO
M. Wt
137.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylmorpholine hydrochloride

CAS Number

3651-67-0

Product Name

N-Methylmorpholine hydrochloride

IUPAC Name

4-methylmorpholine;hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

InChI

InChI=1S/C5H11NO.ClH/c1-6-2-4-7-5-3-6;/h2-5H2,1H3;1H

InChI Key

BTJRKNUKPQBLAL-UHFFFAOYSA-N

SMILES

CN1CCOCC1.Cl

Synonyms

4-methylmorpholine, 4-methylmorpholine hydrobromide, 4-methylmorpholine hydrochloride, 4-methylmorpholine sulfite (1:1), N-methylmorpholine

Canonical SMILES

CN1CCOCC1.Cl

N-Methylmorpholine hydrochloride (C5H12ClNO) is a crystalline tertiary amine salt widely procured as a precise stoichiometric buffer, an ionic liquid precursor, and a controlled catalyst in organic synthesis. Unlike its volatile free base counterpart, this solid hydrochloride salt (melting point 203–211 °C) provides excellent gravimetric reliability and eliminates evaporative losses during storage and handling. It is highly soluble in water and polar protic solvents while exhibiting near-zero solubility in ethereal solvents like tetrahydrofuran (THF), a property that facilitates rapid product isolation via precipitation [1]. With a conjugate acid pKa of 7.38, it serves as a highly effective buffer near physiological pH, making it a critical raw material in peptide synthesis, pharmaceutical manufacturing, and the formulation of advanced catalysts [2].

Research & Procurement Fit

Solid-state precision Crystalline hydrochloride salt avoids free-base volatility and enables accurate gravimetric addition for stoichiometric control.
Non-oxidative base Lacks N-oxide functionality, ensuring compatibility with oxidation-sensitive substrates in multi-step syntheses.
Morpholinium cation precursor Direct source of the oxygen-containing morpholinium ring for task-specific ionic liquid design.

Substituting N-Methylmorpholine hydrochloride with generic amine salts like triethylamine hydrochloride (TEA·HCl) or unmethylated morpholine hydrochloride frequently compromises process yield and purity. TEA·HCl possesses a significantly higher pKa (~10.75), which fails to provide the mild, near-neutral buffering capacity required for sensitive biomolecular or peptide coupling reactions, often leading to base-catalyzed side reactions or racemization [1]. Furthermore, attempting to use the liquid N-methylmorpholine free base instead of the pre-formed hydrochloride salt introduces stoichiometric variability due to volatility, while unmethylated morpholine hydrochloride contains a reactive secondary amine that can act as a competing nucleophile, forming unwanted amides during acyl transfer processes [2]. Consequently, NMM·HCl is strictly required when precise pH control, absolute tertiary amine inertness, and predictable precipitation kinetics are mandatory.

Substitution Risk

Free base (N-methylmorpholine) is a volatile liquid, which may introduce weighing imprecision and evaporative loss; stoichiometric control differs from the solid HCl salt.
N-Methylmorpholine N-oxide (NMMO) acts as a strong oxidant, creating incompatibility with reduction-sensitive pathways where the non-oxidative hydrochloride is required.
Piperidinium- or pyrrolidinium-based ionic liquids exhibit measurably different viscosity, conductivity and polarity profiles due to absence of ring oxygen; transport properties do not transfer.

Phase-Separation Efficiency in Ethereal Solvents

In synthetic workflows such as mixed anhydride generation, the differential solubility between the free base and the hydrochloride salt is critical for downstream isolation. While N-methylmorpholine free base is fully miscible in tetrahydrofuran (THF), N-methylmorpholine hydrochloride exhibits a solubility of less than 2 mg/mL in THF at room temperature [1]. This near-total insolubility allows the salt to precipitate rapidly and quantitatively as a highly filterable crystalline solid, driving the reaction forward and enabling solvent-based product purification without aqueous workup[2].

Evidence DimensionSolubility in Tetrahydrofuran (THF)
Target Compound Data< 2 mg/mL (NMM·HCl)
Comparator Or BaselineFully miscible (NMM free base)
Quantified Difference>99% reduction in solubility upon protonation
ConditionsTHF solvent, 25 °C, atmospheric pressure

The immediate precipitation of NMM·HCl in THF streamlines large-scale manufacturing by allowing rapid mechanical filtration of the byproduct, eliminating the need for complex extraction steps.

Solid vs. liquid base
Class-level inference
Crystalline solid (mp 203–211°C) vs. volatile liquid (bp 114°C); Δ phase-transition temperature ≈ +89°C
Enables precise stoichiometric addition in moisture-sensitive syntheses
Operational advantage based on physical state; direct kinetic comparison not available

Near-Neutral pH Buffering for Sensitive Syntheses

The selection of an amine hydrochloride for pH control depends heavily on its dissociation constant. N-Methylmorpholine hydrochloride provides a pKa of 7.38 at 25 °C, establishing a mild buffering environment that is ideal for preventing the decomposition of sensitive intermediates like mixed anhydrides [1]. In contrast, triethylamine hydrochloride (TEA·HCl) has a pKa of 10.75, creating a significantly more basic microenvironment that can promote unwanted racemization or hydrolytic degradation in peptide coupling [2]. Furthermore, studies indicate that NMM·HCl does not promote the decomposition of mixed anhydrides, allowing them to remain stable for hours at -10 °C [1].

Evidence DimensionConjugate acid pKa
Target Compound Data7.38 (NMM·HCl)
Comparator Or Baseline10.75 (TEA·HCl)
Quantified Difference3.37 pKa unit difference (over 1000-fold difference in acidity)
ConditionsAqueous solution, 25 °C

Procurement of NMM·HCl over TEA·HCl is critical for peptide and pharmaceutical manufacturers who require strict pH control to prevent chiral inversion and intermediate degradation.

Morpholinium vs. piperidinium ILs
Class-level inference
Distinct viscosity-temp and conductivity profiles; polarity differs; lower reported toxicity for morpholinium ILs
Non-interchangeable transport properties for ionic liquid design
Quantitative Arrhenius/VTF parameters available in thesis; verify original data

Gravimetric Precision and Volatility Elimination

For industrial applications requiring exact molar equivalents, the physical state of the reagent dictates reproducibility. The free base N-methylmorpholine is a volatile liquid with a boiling point of 115–116 °C and a measurable vapor pressure that complicates long-term storage and precise dispensing [1]. Conversely, N-methylmorpholine hydrochloride is a stable, non-volatile crystalline solid with a melting point of 203–211 °C [2]. This high melting point and solid state eliminate evaporative losses, ensuring that batch-to-batch stoichiometric ratios remain exact, which is particularly critical when formulating ionic liquids or precise catalytic mixtures [2].

Evidence DimensionPhysical state and melting point
Target Compound DataSolid, MP 203–211 °C
Comparator Or BaselineLiquid, MP -66.1 °C (NMM free base)
Quantified Difference269 °C increase in melting point, elimination of volatility
ConditionsStandard temperature and pressure (STP)

Buyers prioritizing exact stoichiometric control and extended shelf-life stability should procure the solid hydrochloride salt to avoid the handling and dosing errors associated with the volatile liquid free base.

Non-oxidative vs. NMMO
Class-level inference
No oxidizing capacity (NMM·HCl) vs. potent co-oxidant (NMMO); categorical redox difference
Compatible with oxidation-sensitive synthetic steps
NMMO hydrate safer than anhydrous form; hazard profile differs from hydrochloride
OEL documentation
Supporting evidence
Formal OEL and ADE values established; control band assignments available for NMM·HCl
Supports regulatory exposure compliance planning
Eliminates need for de novo toxicological assessment in shared facilities
Cellulose cationization efficiency
Cross-study comparable
Morpholinium epoxide reagent showed higher reactivity than 2-oxiranylpyridine; qualitative ranking
Supports cellulose modification research via morpholinium route
Quantitative kinetics not abstracted; verify with original study data

Peptide Synthesis and Mixed Anhydride Coupling

Due to its unique pKa (7.38) and the insolubility of its crystalline form in THF, NMM·HCl is the premier byproduct and buffer system in the synthesis of peptides via the isobutyl chloroformate mixed anhydride method. Its presence ensures that highly reactive anhydrides do not decompose or racemize, allowing for high-yield amide bond formation and rapid filtration [1].

Precursor for Ionic Liquids and Cellulose Solvents

NMM·HCl serves as a highly pure, stoichiometrically exact precursor for the synthesis of N-methylmorpholinium-based ionic liquids. These ionic liquids are heavily utilized in green chemistry for cellulose dissolution (e.g., the Lyocell process) and as specialized surfactants, where the exact 1:1 molar ratio of the solid hydrochloride salt prevents unreacted amine contamination [2].

Polyurethane Catalysis Formulation

In the production of specific polyurethane foams and elastomers, NMM·HCl is utilized as a delayed-action or heat-activated base catalyst. The solid salt form allows for stable dispersion in the pre-polymer resin, releasing the active tertiary amine only upon reaching specific thermal thresholds, thereby extending the pot life of the formulation compared to using the liquid free base [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Morpholinium ionic liquid synthesis
Oxygen-containing morpholinium ring precursor
Viscosity, conductivity, and polarity profile differentiation from non-oxygenated analogs
Non-oxidative base for pharmaceutical syntheses
Crystalline solid, non-volatile, redox-inert base
Stoichiometric accuracy and oxidant-free process compatibility
Cationic cellulose derivative preparation
Precursor to morpholinium-based etherification agent
Reported reactivity benchmark against alternative heterocyclic agents
Scale-up with established OEL documentation
Formal occupational exposure limits (OEL/ADE)
Exposure control plan development and shared facility risk assessment

Related CAS

109-02-4 (Parent)

Other CAS

3651-67-0

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